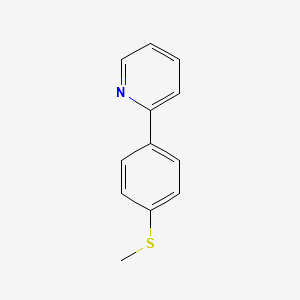

2-(4-(Methylthio)phenyl)pyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine is a six-membered aromatic heterocycle with a chemical formula of C₅H₅N. nih.govnih.govwikipedia.org It is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. nih.govwikipedia.org This substitution has profound effects on the molecule's physical and chemical properties. The nitrogen atom imparts basicity and polarity to the ring system. nih.gov The lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which allows it to engage in hydrogen bonding with receptors, a key feature in medicinal chemistry. nih.govlibretexts.org

Pyridine and its derivatives are ubiquitous in chemistry and have diverse applications. They are widely used as solvents, particularly in reactions where an acid scavenger is needed. nih.gov More significantly, the pyridine nucleus is a privileged scaffold in drug discovery and is found in numerous pharmaceuticals, including well-known drugs like esomeprazole and imatinib. nih.gov The pyridine ring is also a component of essential biomolecules such as niacin (vitamin B3) and pyridoxine (vitamin B6). nih.govnih.gov In the realm of materials science, pyridine derivatives are used as ligands for organometallic compounds and in the synthesis of functional materials. nih.gov Furthermore, the pyridine scaffold is a key component in many agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.net

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with classic methods like the Hantzsch pyridine synthesis still in use, alongside modern cross-coupling strategies that allow for precise functionalization of the pyridine ring. wikipedia.org The versatility in synthesis and the wide range of accessible derivatives make pyridine a cornerstone of modern heterocyclic chemistry. nih.gov

Significance of the Methylthioarylpyridine Structural Motif

The methylthioarylpyridine structural motif, as exemplified by 2-(4-(Methylthio)phenyl)pyridine, combines the features of a pyridine ring with a sulfur-containing functional group on an attached phenyl ring. The methylthio group (-SCH₃) is of particular interest due to its electronic properties and its utility as a synthetic handle.

The sulfur atom can be readily oxidized to form sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) groups. vulcanchem.com This transformation is a key step in the synthesis of various targeted molecules. For instance, in the synthesis of certain COX-2 inhibitors, a related compound, 3-2-(4-(methylthio)phenyl)acetylpyridine, is oxidized to the corresponding methylsulfonyl derivative. google.comgoogle.comgoogleapis.comgoogle.com This oxidation is often achieved using reagents like hydrogen peroxide in the presence of a catalyst such as an alkali metal tungstate. google.comgoogle.comgoogleapis.com The conversion of the methylthio group to the more electron-withdrawing methylsulfonyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule.

From a synthetic standpoint, the methylthio group can also participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, further enhancing the synthetic utility of the methylthioarylpyridine scaffold. The presence of this functional group allows for late-stage diversification of molecular structures, a valuable strategy in the development of new chemical entities.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound and related structures can be broadly categorized into two main trajectories: medicinal chemistry and materials science.

In medicinal chemistry, the methylthioarylpyridine core is a key intermediate in the synthesis of pharmacologically active compounds. As mentioned, derivatives of this structure are precursors to potent and selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. google.com The synthetic pathway often involves the condensation of a (methylthio)phenylacetonitrile derivative with a nicotinic ester, followed by hydrolysis, decarboxylation, and oxidation of the methylthio group. google.comgoogle.com This highlights the role of the methylthioarylpyridine scaffold as a crucial building block for accessing complex molecular targets.

In the field of materials science, 2-phenylpyridine (B120327) derivatives have attracted significant attention as ligands for the preparation of phosphorescent organometallic complexes, particularly those of iridium(III). wikipedia.org These complexes are widely used as emitters in organic light-emitting diodes (OLEDs). The electronic properties of the 2-phenylpyridine ligand can be tuned by introducing substituents on either the phenyl or the pyridine ring, which in turn influences the emission color and efficiency of the resulting OLED device. wikipedia.org The introduction of a methylthio group, as in this compound, could modulate the electronic structure of the ligand and the photophysical properties of its metal complexes. Research in this area focuses on creating novel emitters with improved performance for display and lighting applications.

Furthermore, the general class of phenylpyridine compounds has been explored for applications in agrochemicals. Studies have shown that certain 2-phenylpyridine derivatives exhibit insecticidal activity against various pests. mdpi.commdpi.com This suggests a potential research avenue for this compound and its derivatives as lead compounds in the development of new crop protection agents.

Data Tables

Table 1: Properties of Pyridine

| Property | Value |

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.1 g/mol |

| Appearance | Colorless liquid |

| Odor | Disagreeable, fish-like |

| Density | 0.9819 g/cm³ |

| Melting Point | -41.6 °C |

| Boiling Point | 115.2 °C |

| Solubility in Water | Miscible |

| Basicity (pKa of conjugate acid) | 5.25 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBSGVPDZSUPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-(4-(Methylthio)phenyl)pyridine

Direct approaches to construct the core structure of this compound involve the formation of the pivotal carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of biaryl compounds, including this compound. mdpi.com These methods offer high yields and excellent functional group tolerance. thermofisher.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds. mdpi.com For the synthesis of this compound, this reaction typically involves the palladium-catalyzed coupling of a 2-halopyridine (such as 2-bromopyridine (B144113) or 2-chloropyridine) with 4-(methylthio)phenylboronic acid. researchgate.netnih.gov The reaction is carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst, often complexed with phosphine (B1218219) ligands like triphenylphosphine (B44618). mdpi.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. nih.gov While 2-pyridylboronic acids are known for their instability, using them as the nucleophilic partner is also a viable, though less common, approach. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 2-Bromopyridine | 4-(Methylthio)phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ (2M aq.) | Dimethoxyethane (DME) | 110 °C (Microwave) nih.gov |

Negishi Coupling: The Negishi coupling provides another powerful route, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of the target molecule can be achieved by coupling a 2-halopyridine with a pre-formed (4-(methylthio)phenyl)zinc halide reagent. youtube.com Alternatively, 2-pyridylzinc halides can be reacted with a 4-(methylthio)phenyl halide (e.g., 4-bromo- or 4-iodothioanisole). researchgate.net Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnBr₂. youtube.com This method is noted for its tolerance of various functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could react 2-(trialkylstannyl)pyridine, such as 2-(trimethylstannyl)pyridine, with a 4-(methylthio)phenyl halide. nih.gov Conversely, 4-(methylthio)phenylstannane can be coupled with a 2-halopyridine. Organostannanes are stable to air and moisture, which can be an advantage, though their toxicity is a significant drawback. thermofisher.comlibretexts.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the product. wikipedia.org

Classical condensation reactions offer an alternative to metal-catalyzed methods. Retrosynthetic analysis based on reactions like the Claisen or Dieckmann condensation can inform strategies to build the target molecule. youtube.comyoutube.com For instance, a 1,3-dicarbonyl compound can be a key intermediate. A plausible, though less common, route could involve the construction of the pyridine ring itself. This might be achieved through a multi-component reaction, such as a Hantzsch-type synthesis, or by cyclizing precursors that already contain the 4-(methylthio)phenyl moiety. For example, a reaction between an enone bearing the 4-(methylthio)phenyl group and an ammonia (B1221849) source could, in principle, form the dihydropyridine (B1217469) ring, which would then be oxidized to the aromatic pyridine.

Nucleophilic substitution provides a direct method for aryl-aryl bond formation. One common strategy involves the reaction of an organometallic reagent, acting as a nucleophile, with a haloaromatic compound. For this specific target, phenyllithium (B1222949) or a Grignard reagent derived from 4-bromothioanisole (B94970) could be reacted with pyridine. This type of reaction often proceeds via an initial addition to the pyridine ring, followed by an elimination step to restore aromaticity. orgsyn.org The success of this method depends heavily on the stability of the organometallic reagent and the reaction conditions. orgsyn.org

Another approach is nucleophilic aromatic substitution (S_NAr), where a halogen on an electron-deficient pyridine ring is displaced by a nucleophile. thieme-connect.com For example, a 2-halopyridine can react with a nucleophilic 4-(methylthio)phenyl species. The pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. thieme-connect.comnih.gov

Synthesis of Key Precursors for this compound and Its Derivatives

The success of cross-coupling reactions hinges on the availability of key precursors.

4-(Methylthio)phenylboronic acid: This is a crucial reagent for Suzuki-Miyaura coupling. sigmaaldrich.com It is a commercially available, stable solid. sigmaaldrich.comsynblock.comtcichemicals.com Its synthesis typically starts from 4-bromothioanisole, which undergoes lithiation with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup to yield the boronic acid. It is important to use the boronic acid in its pure form, as commercial samples may contain varying amounts of the corresponding anhydride (B1165640) (boroxine), which can affect reactivity. orgsyn.org

2-Halopyridines: 2-Chloropyridines and 2-bromopyridines are common electrophilic partners in cross-coupling reactions. acs.orgresearchgate.net These compounds can be synthesized through various methods. researchgate.netrsc.org Direct halogenation of pyridine is often difficult and unselective. A more effective method involves the halogenation of pyridine-N-oxide, followed by deoxygenation. Alternatively, the Sandmeyer reaction on 2-aminopyridine (B139424) can be employed to introduce bromine or chlorine. 2-Halopyridinium salts can also serve as precursors for various transformations. nih.gov

Systematic Functionalization of the Pyridine Nucleus and Phenyl Moiety

Further diversification of the this compound scaffold can be achieved by functionalizing either the pyridine or the phenyl ring.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a challenging transformation. youtube.com The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring. youtube.comlibretexts.org

If the reaction does proceed, substitution is strongly directed to the C-3 and C-5 positions (meta to the nitrogen), as the C-2, C-4, and C-6 positions are more deactivated. youtube.com Therefore, direct electrophilic substitution on this compound would be expected to yield the 3- or 5-substituted isomers, likely requiring harsh reaction conditions and resulting in low yields. acs.org

A common strategy to overcome the low reactivity of the pyridine ring is to first convert it to pyridine-N-oxide. The N-oxide group is electron-donating through resonance, activating the ring (particularly the 2- and 4-positions) towards electrophilic attack. After the substitution reaction, the N-oxide can be removed by reduction with a reagent like triphenylphosphine or zinc dust to restore the pyridine ring. youtube.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.comwikipedia.org This reactivity is attributed to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comwikipedia.orgnih.gov

Pyridines containing suitable leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org While direct nucleophilic substitution on an unsubstituted pyridine ring is challenging, the presence of activating groups or the use of strong nucleophiles can facilitate such transformations. The Chichibabin reaction, for instance, employs sodium amide to directly aminate pyridine at the 2-position. wikipedia.org For this compound, while specific examples of direct nucleophilic substitution on the pyridine ring are not extensively documented in readily available literature, the general principles of pyridine chemistry suggest that reactions with strong nucleophiles or under conditions that form a pyridinium (B92312) salt would favor substitution at the C6 position.

Substitutions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the two substituents, the pyridine ring and the methylthio group, determine the position of substitution. The methylthio group is an ortho-, para-directing activator, while the 2-pyridyl group is a deactivating meta-director. quimicaorganica.org Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating methylthio group (C3' and C5').

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org For instance, chlorination can be achieved using chlorine gas with a Lewis acid catalyst like iron(III) chloride. libretexts.org Nitration typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile. libretexts.org

Transformations and Reactivity of the Methylthio Group

The methylthio group (-SCH3) is a versatile functional group that can undergo various transformations, significantly expanding the synthetic utility of this compound.

Oxidation Pathways (e.g., to Sulfoxide (B87167), Sulfone)

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents can achieve this, though over-oxidation to the sulfone can be a challenge. nih.gov Hydrogen peroxide is a "green" oxidant that can be used for this purpose, often in the presence of a catalyst or in a suitable solvent system like glacial acetic acid to promote selective oxidation. nih.govjsynthchem.com

Further oxidation of the sulfoxide yields the sulfone. researchgate.net Reagents like Oxone® (potassium peroxymonosulfate) are effective for the oxidation of aryl methyl sulfides to the corresponding sulfones. acs.org For example, dissolving the thiomethyl compound in methanol (B129727) and adding a solution of Oxone® in water can lead to the formation of the sulfonyl derivative. acs.org The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC). prepchem.com

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Peroxide / Acetic Acid | 2-(4-(Methylsulfinyl)phenyl)pyridine | nih.gov |

| This compound | Oxone® | 2-(4-(Methylsulfonyl)phenyl)pyridine | acs.org |

| Aryl Methyl Sulfide | m-CPBA | Aryl Methyl Sulfone | organic-chemistry.org |

| 3-cyano-6-methyl-5-[4-(methylsulfinyl)phenyl]-2(1H)-pyridinone | Hydrogen Peroxide / Tungstic Acid | 3-cyano-6-methyl-5-[4-(methylsulfonyl)phenyl]-2(1H)-pyridinone | prepchem.com |

Reactions Involving Sulfur Extrusion or Exchange

Information specifically detailing sulfur extrusion or exchange reactions for this compound is limited in the provided search results. However, general methods for desulfurization of aryl sulfides exist, such as treatment with Raney nickel, which can cleave the C-S bond and replace the sulfur-containing group with a hydrogen atom. organic-chemistry.org

C-S Bond Cleavage and Formation Reactions

The carbon-sulfur bond in the methylthio group can be cleaved under certain conditions. For instance, in the synthesis of some pharmaceutical intermediates, the related 4-(methylthio)phenylacetonitrile (B1302252) undergoes transformations that involve the manipulation of groups attached to the phenyl ring, implying the stability of the C-S bond under those specific reaction conditions. google.com

Conversely, the formation of the C-S bond is a key step in the synthesis of this compound and its derivatives. This can be achieved through various cross-coupling reactions, although specific examples for this exact compound are not detailed in the initial search results.

Advanced Synthetic Techniques for Derivatization

Modern synthetic methods offer powerful tools for the derivatization of this compound. One of the most significant is C-H activation. acs.org This technique allows for the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient route to complex molecules. acs.org

For 2-phenylpyridine (B120327) and its derivatives, palladium-catalyzed C-H activation at the ortho position of the phenyl ring is a well-established method for introducing new functional groups. nih.govrsc.orgnih.gov This process typically involves the formation of a palladacycle intermediate. nih.gov Various coupling partners can then be used to introduce aryl, alkyl, or other groups. mdpi.com For instance, the palladium-catalyzed arylation of 2-arylpyridines with aryl halides has been demonstrated. mdpi.com While the provided search results focus on the general reactivity of 2-phenylpyridines, these methods are directly applicable to the derivatization of this compound, allowing for the synthesis of a wide range of novel compounds. nih.gov

| Substrate | Technique | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | C-H Activation/Arylation | Pd(OAc)2 / Diaryliodonium Salts | ortho-Arylated 2-Phenylpyridine | nih.gov |

| 2-Phenylpyridine | C-H Activation/Acylation | Pd(OAc)2 / Aldehydes / Photocatalyst | ortho-Acylated 2-Phenylpyridine | nih.gov |

| 2-Arylpyridine | C-H Activation/Arylation | [RuCl2(η6-C6H6)]2 / PPh3 | ortho-Arylated 2-Arylpyridine | mdpi.com |

Regioselective Functionalization

The selective functionalization of the this compound core is paramount for creating diverse derivatives. The inherent electronic properties of the pyridine and phenyl rings, along with the directing capabilities of the pyridine nitrogen and the methylthio group, allow for targeted C-H activation and cross-coupling reactions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation, and alkylation of 2-phenylpyridine derivatives. nih.govresearchgate.netrsc.org The pyridine nitrogen atom acts as an effective directing group, facilitating the activation of the ortho-C-H bond on the phenyl ring. This strategy allows for the introduction of various aryl or alkyl groups at a specific position, leading to a wide array of functionalized molecules. For instance, studies on the palladium-catalyzed ortho-arylation of 2-phenylpyridine with arenediazonium salts have demonstrated high selectivity for the ortho position of the phenyl ring. nih.gov This method offers a robust protocol for creating biaryl structures under mild conditions. researchgate.netnih.gov

The reaction conditions for such transformations are crucial for achieving high yields and selectivity. A typical palladium-catalyzed C-H arylation might involve a palladium(II) acetate (B1210297) catalyst in a suitable solvent like acetic acid. nih.gov The choice of the arylating agent, such as a diaryliodonium salt, can also influence the reaction's efficiency, with electron-withdrawing groups on the arylating agent often accelerating the C-H arylation process. nih.gov

| Reactant 1 | Reactant 2 (Arylating/Alkylating Agent) | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Phenylpyridine | Diaryliodonium Salt | Pd(OAc)₂ | Acetic Acid | 100 °C | ortho-Arylated 2-phenylpyridine | High | nih.gov |

| 2-Phenylpyridine | Arenediazonium Salt | Palladium Catalyst | - | Mild Conditions | ortho-Arylated 2-phenylpyridine | - | nih.gov |

| 2-Phenylpyridines | Alkyl Iodides | Palladium Catalyst | - | - | ortho-Alkylated 2-phenylpyridines | - | rsc.org |

Furthermore, the use of blocking groups can provide an alternative strategy for achieving regioselectivity. For instance, a maleate-derived blocking group has been shown to enable the selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.govchemrxiv.org While not directly demonstrated on this compound, this approach highlights a promising avenue for functionalizing the pyridine ring at positions that are typically less reactive.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.comnih.gov These one-pot syntheses are increasingly being applied to the construction of diverse heterocyclic scaffolds, including pyridine derivatives.

The synthesis of highly functionalized pyridines can be achieved through various MCR strategies. For example, a three-component reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to N-alkylated pyridines. mdpi.com This tandem process, proceeding through Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrates the power of MCRs in generating molecular complexity from simple starting materials. mdpi.com

Another notable MCR approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, which, followed by rearrangement and oxidation, yields highly substituted pyridines. nih.gov This method showcases a conceptually novel pathway to pyridine synthesis. While specific applications to this compound are not extensively documented, the principles of these MCRs can be adapted to design synthetic routes towards its functionalized analogues. For instance, a one-pot, four-component synthesis of functionalized pyridines has been developed using a sulfated polyborate catalyst, achieving excellent yields in short reaction times. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Three-Component Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K₂CO₃, Microwave Irradiation | N-alkylated Pyridines | High yields, mild conditions, short reaction times | mdpi.com |

| Four-Component Reaction | (Het.)aryl Methyl Ketones, Carbonyl Compounds | Sulfated Polyborate | Substituted Pyridine Carboxylates | Excellent yields, rapid reaction | researchgate.net |

| Three-Component Synthesis | Aryl/Heteroaromatic Aldehydes, α,β-Unsaturated Acids, Enamines | Redox-neutral catalytic intermolecular aza-Wittig/Diels–Alder sequence | Tri- and Tetrasubstituted Pyridines | Flexible, two-pot process | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, energy-efficient processes, and the reduction of waste. rasayanjournal.co.in

In the context of pyridine synthesis, several green approaches have been reported. Microwave-assisted organic synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov One-pot, multi-component reactions, as discussed previously, are inherently green as they reduce the number of synthetic steps and purification stages. bohrium.comnih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. The synthesis of N-phenyl or N-methylpyridin-2-yl succinimides has been achieved by heating the reactants in an aqueous medium, offering a simple and clean method. researchgate.net Furthermore, solvent-free conditions, such as the "Grindstone Chemistry Technique," have been successfully employed for the synthesis of dihydropyrimidinones, a related class of heterocycles. rasayanjournal.co.in

Catalysis plays a vital role in green synthesis. The development of reusable catalysts can significantly reduce waste and cost. While not specifically detailed for this compound, the broader field of pyridine synthesis is actively exploring such catalysts. For instance, triflic acid (HOTf) has been used as an efficient catalyst for the synthesis of benzene and pyridine derivatives under solvent-free conditions. rsc.org

| Green Chemistry Approach | Specific Method/Catalyst | Application in Pyridine Synthesis | Key Benefits | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | One-pot, four-component reaction for novel pyridines | Shorter reaction times, improved yields | nih.gov |

| Alternative Solvents | Aqueous Medium | Synthesis of N-phenyl or N-methylpyridin-2-yl succinimides | Simple, clean procedure | researchgate.net |

| Solvent-Free Conditions | Grindstone Chemistry Technique | Synthesis of dihydropyrimidinones | Reduced solvent waste | rasayanjournal.co.in |

| Catalysis | HOTf (Triflic acid) | Synthesis of benzene and pyridine derivatives | Solvent-free conditions, efficient | rsc.org |

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 2-(4-(Methylthio)phenyl)pyridine and Analogues

The design of this compound as a ligand is predicated on the well-established coordination properties of both pyridine (B92270) and thioether moieties. The pyridine nitrogen acts as a strong σ-donor and a modest π-acceptor, readily forming stable complexes with a wide range of transition metals. The introduction of the 4-(methylthio)phenyl group at the 2-position introduces several key features:

Potential for Multidentate Coordination: The sulfur atom of the methylthio group possesses a lone pair of electrons and can act as a secondary, soft donor site. This opens up the possibility of the ligand acting as a bidentate N,S-chelating agent, forming a stable five-membered ring with a metal center.

Electronic Tuning: The methylthio group is known to be an electron-donating group through resonance, which can influence the electron density on the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

Steric Influence: The phenyl ring introduces steric bulk, which can affect the coordination geometry and the number of ligands that can bind to a metal center.

Soft-Soft Interactions: The presence of the soft sulfur donor makes this ligand particularly interesting for coordination with soft metal ions like Ag(I), Au(I), Pd(II), and Pt(II).

Analogues could be designed by modifying the substituent on the sulfur atom (e.g., replacing the methyl group with other alkyl or aryl groups) or by altering the substitution pattern on the phenyl or pyridine rings to fine-tune the steric and electronic properties of the ligand.

Formation of Metal-Pyridine Complexes

The formation of metal complexes with this compound would likely proceed through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of mononuclear complexes would typically involve reacting one or more equivalents of this compound with a metal precursor. Depending on the metal ion, its oxidation state, and the reaction conditions, various coordination modes could be envisaged.

For instance, with a metal like Pd(II) or Pt(II), one could expect the formation of square planar complexes of the type [MCl₂(L)₂] where L is the monodentate pyridine-coordinated ligand, or [M(L)₂]Cl₂ where L is a bidentate N,S-chelating ligand.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand by observing shifts in the proton and carbon signals of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=N and C-S bonds upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands.

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complexes.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Table 1: Hypothetical Mononuclear Complexes of this compound and Their Expected Characterization Data

| Complex Formula (Hypothetical) | Metal Ion | Expected Geometry | Key Spectroscopic Features (Expected) |

| [PdCl₂(C₁₂H₁₁NS)₂] | Pd(II) | Square Planar | Downfield shift of pyridine protons in ¹H NMR; New bands in the far-IR for Pd-N and Pd-Cl stretches. |

| [Pt(C₁₂H₁₁NS)₂]Cl₂ | Pt(II) | Square Planar | ¹⁹⁵Pt NMR signals; Significant downfield shifts in ¹H and ¹³C NMR upon chelation. |

| [Ag(C₁₂H₁₁NS)₂]NO₃ | Ag(I) | Linear or Trigonal Planar | ¹H NMR shifts indicative of coordination; ESI-MS to confirm the cationic complex. |

| Ru(bpy)₂(C₁₂H₁₁NS)₂ | Ru(II) | Octahedral | MLCT band in the visible region of the UV-Vis spectrum; Reversible redox waves in cyclic voltammetry. |

Note: This table is purely illustrative and based on predictions. No experimental data for these specific complexes has been found in the literature.

The bifunctional nature of this compound, with its pyridine nitrogen and thioether sulfur, presents opportunities for the formation of multinuclear complexes. The sulfur atom, with its ability to bridge two metal centers, could lead to the synthesis of dimeric or polymeric structures.

For example, reacting the ligand with a metal halide might result in a halide-bridged dimer where each metal center is also coordinated to the pyridine nitrogen. Alternatively, the thioether sulfur itself could act as a bridging ligand between two metal ions.

Metal Ion Binding Selectivity and Affinity Profiling

Based on Hard and Soft Acid and Base (HSAB) theory, the pyridine nitrogen is a borderline hard-soft base, while the thioether sulfur is a soft base. This suggests that this compound might exhibit selectivity in its coordination.

Preference for Soft Metals: The ligand would be expected to show a higher affinity for soft metal ions such as Pd(II), Pt(II), Ag(I), Au(I), and Hg(II), which form strong bonds with the soft sulfur donor.

Chelation Effect: For metals that can accommodate a five-membered chelate ring, the bidentate N,S coordination would lead to enhanced stability (the chelate effect) compared to coordination with two separate monodentate ligands.

Competitive binding studies, where the ligand is exposed to a mixture of metal ions, would be necessary to experimentally determine its selectivity profile. Techniques like potentiometric titrations or spectrophotometric titrations could be employed to quantify the binding affinities (stability constants) for different metal ions.

Investigation of Coordination Geometries and Ligand Field Effects

The coordination geometry of the resulting metal complexes would be dictated by the electronic configuration and preferred coordination number of the metal ion, as well as the steric constraints imposed by the ligand.

Square Planar and Octahedral Geometries: For d⁸ metals like Pd(II) and Pt(II), square planar geometries are common. For d⁶ metals like Ru(II) and Ir(III), octahedral geometries are expected.

Tetrahedral and Linear Geometries: For d¹⁰ metals like Ag(I) and Cu(I), linear or tetrahedral geometries are plausible.

The electronic properties of the ligand, particularly the σ-donating and π-accepting capabilities of the pyridine ring and the electronic influence of the methylthio group, would determine the ligand field splitting energy (Δ). This, in turn, would affect the electronic spectra and magnetic properties of the complexes. For instance, in an octahedral complex, a larger ligand field splitting would result in a low-spin configuration for d⁴-d⁷ metal ions.

Table 2: Predicted Coordination Geometries and Ligand Field Considerations

| Metal Ion | d-electron count | Likely Coordination Number(s) | Predicted Geometry | Ligand Field Effect |

| Pd(II) | 8 | 4 | Square Planar | Strong field ligand, promoting square planar geometry. |

| Pt(II) | 8 | 4 | Square Planar | Strong field ligand, promoting square planar geometry. |

| Ru(II) | 6 | 6 | Octahedral | Strong field ligand, likely leading to low-spin complexes. |

| Ag(I) | 10 | 2, 4 | Linear, Tetrahedral | Ligand field effects are less significant for d¹⁰ ions. |

| Cu(II) | 9 | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Subject to Jahn-Teller distortion. |

Note: This table presents generalized predictions based on established coordination chemistry principles.

Redox Chemistry of Metal-Pyridine Complexes

The redox behavior of complexes of this compound would be of significant interest. The metal center itself can undergo oxidation or reduction, and the ligand could also be redox-active.

Metal-Centered Redox Processes: Cyclic voltammetry would be a key technique to investigate the redox potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples. The electron-donating nature of the methylthio group might be expected to make the metal center more electron-rich and thus easier to oxidize compared to complexes with unsubstituted phenylpyridine.

Ligand-Centered Redox Processes: The thioether sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation could be achieved chemically or electrochemically and would significantly alter the electronic properties and coordination ability of the ligand. The oxidation of the sulfur would reduce its donor strength and could potentially lead to a change in the coordination mode or even decomplexation.

The interplay between the redox properties of the metal and the ligand could lead to interesting reactivity and potential applications in catalysis and materials science.

Ligand-Centered Redox Processes

In addition to metal-centered redox activity, complexes of this compound can also exhibit ligand-centered redox processes. These events involve the transfer of electrons to or from the ligand itself, often without a change in the formal oxidation state of the metal center. The methylthio group in this compound is a potential site for such redox activity.

The sulfur atom in the methylthio group can be oxidized. In some ruthenium-oxo-polypyridyl complexes, the reaction with certain organic compounds can lead to the oxidation of sulfur and nitrogen atoms in the intermediates. nih.gov The oxidation of sulfoxides, which can be formed from the oxidation of thioethers, can proceed via a Pummerer rearrangement, especially when activated by reagents like acetic anhydride (B1165640). wikipedia.org

In some metal complexes, it can be challenging to definitively assign a redox process as purely metal-centered or ligand-centered. For instance, in certain nickel-terpyridine complexes, experimental and computational studies suggest that the unpaired electron in a paramagnetic species resides heavily on the terpyridine ligand, indicating a significant ligand-based character to the redox process. lehigh.edunih.gov This suggests that the electronic description of such a complex is a Ni(II) metal center bound to a reduced terpyridine ligand radical. lehigh.edunih.gov

Cyclic voltammetry can also reveal ligand-based reductions. In some ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, irreversible reductions at negative potentials are attributed to the deprotonation of the carboxylic acid groups, while subsequent reversible reductions are based on the bipyridine rings. rsc.org

Catalytic Applications of Metal-Pyridine Complexes

Metal complexes incorporating pyridine-based ligands, including derivatives of 2-phenylpyridine (B120327), have demonstrated significant utility as catalysts in a variety of organic transformations. Palladium complexes, in particular, have been extensively studied for their catalytic activity in cross-coupling reactions.

Palladium(II) complexes containing 2-phenylpyridine derivatives have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. researchgate.net For example, a square planar palladium complex, trans-[(2-mesitylpy)₂PdCl₂], has demonstrated high efficiency in promoting Suzuki-Miyaura coupling in aqueous solvents under aerobic conditions. researchgate.net The catalytic activity of these complexes can be influenced by the steric and electronic properties of the substituents on the phenylpyridine ligand. researchgate.net

Furthermore, palladium-catalyzed C-H activation and functionalization of 2-phenylpyridines is a powerful tool in organic synthesis. The pyridine ring acts as a directing group, enabling selective activation of the C-H bond at the ortho position of the phenyl ring. This strategy has been employed for various transformations, including C-H acylation, alkylation, and phosphorylation. nih.gov For instance, the palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been successfully developed, with palladacycle intermediates playing a key role in the catalytic cycle. rsc.org

The table below summarizes the catalytic activity of some palladium(II) complexes with 2-phenylpyridine derivative ligands in the Suzuki-Miyaura coupling reaction.

| Catalyst | Reaction | Conditions | Yield (%) | Reference(s) |

| [PdCl₂(2-mesitylpyridine)₂] | 4-Bromoacetophenone + Phenylboronic acid | 3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic | 98 | researchgate.net |

| [PdCl₂(2-(o-tolyl)pyridine)₂] | 4-Bromoacetophenone + Phenylboronic acid | 3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic | 95 | researchgate.net |

| [PdCl₂(2-(p-tolyl)pyridine)₂] | 4-Bromoacetophenone + Phenylboronic acid | 3 mol% Pd, K₃PO₄·3H₂O, solvent:water (5:1), aerobic | 96 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 2-(4-(Methylthio)phenyl)pyridine, supported by data from analogous compounds, are instrumental for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, and the methylthio group. Based on analyses of similar structures like 2-phenylpyridine (B120327) and 2-(p-tolyl)pyridine, the aromatic region will show a complex pattern of multiplets. The pyridine ring protons typically appear at lower field due to the electron-withdrawing nature of the nitrogen atom. The phenyl ring protons will also be in the aromatic region, with their chemical shifts influenced by the electron-donating methylthio group. A characteristic singlet for the methyl protons of the methylthio group is anticipated in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbon atoms of the pyridine and phenyl rings, as well as the methyl carbon of the thioether group. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with the carbon adjacent to the nitrogen (C2) typically showing a downfield shift. The phenyl carbons' chemical shifts are affected by the sulfur atom and the connection to the pyridine ring. The methyl carbon of the methylthio group will appear as a distinct signal in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.2-7.4 | ~120-122 |

| Pyridine-H4 | ~7.7-7.9 | ~136-138 |

| Pyridine-H5 | ~7.1-7.3 | ~122-124 |

| Pyridine-H6 | ~8.6-8.8 | ~149-151 |

| Phenyl-H2', H6' | ~7.8-8.0 | ~126-128 |

| Phenyl-H3', H5' | ~7.2-7.4 | ~128-130 |

| Methyl-H | ~2.5 | ~15 |

| Pyridine-C2 | - | ~157-159 |

| Pyridine-C4 | - | ~136-138 |

| Pyridine-C6 | - | ~149-151 |

| Phenyl-C1' | - | ~135-137 |

| Phenyl-C4' | - | ~139-141 |

Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5) and on the phenyl ring (e.g., H2'-H3'). This helps to trace the connectivity within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between the pyridine protons and the phenyl carbons, and vice versa, confirming the link between the two rings. Correlations between the methyl protons and the C4' carbon of the phenyl ring would confirm the position of the methylthio group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid molecule, this can help to determine stereochemistry. For this compound, NOESY could show through-space interactions between protons on the pyridine and phenyl rings, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and vibrations associated with the C-S bond. Analysis of related compounds suggests that the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1500-1400 | C=C Stretch | Aromatic Rings |

| 1300-1000 | C-H in-plane bending | Aromatic Rings |

| 850-750 | C-H out-of-plane bending | Aromatic Rings |

| 700-600 | C-S Stretch | Methylthio Group |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the symmetric breathing modes of the aromatic rings. The C-S stretching vibration may also be observable in the Raman spectrum. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₁NS, giving it a monoisotopic mass of approximately 201.06 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. The loss of a methyl radical (•CH₃) from the molecular ion would result in a significant fragment at m/z 186. Another plausible fragmentation pathway is the loss of the entire methylthio group (•SCH₃), leading to a fragment at m/z 154, corresponding to the 2-phenylpyridine cation. Further fragmentation of the pyridine or phenyl ring could also occur, leading to smaller fragment ions. The presence of sulfur would also give rise to a characteristic M+2 isotope peak with an abundance of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal absorption bands corresponding to π → π* and n → π* transitions. The phenyl and pyridine rings constitute the primary chromophores, and their conjugation influences the position and intensity of these bands. The presence of the sulfur-containing methylthio group (-SCH3) can act as an auxochrome, potentially causing a bathochromic (red) shift or hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted 2-phenylpyridine.

X-ray Diffraction (XRD)

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials. Both single crystal and powder XRD provide complementary information about the atomic arrangement and bulk crystalline properties of this compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural parameters that would be elucidated include the dihedral angle between the phenyl and pyridine rings, which is crucial for understanding the degree of π-conjugation between the two aromatic systems. Furthermore, SC-XRD reveals the crystal packing arrangement, identifying any intermolecular interactions such as π-π stacking or C-H···π interactions that govern the supramolecular architecture.

As of the latest literature survey, a specific single crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of related structures, such as (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, demonstrates how SC-XRD can reveal dimeric structures formed through hydrogen bonding and significant twisting between aromatic rings.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

While a specific experimental PXRD pattern for this compound is not available, general principles of PXRD analysis for substituted pyridines indicate that the technique is highly sensitive to changes in the crystal structure. For instance, in studies of other pyridine derivatives, PXRD has been used to confirm the phase purity of synthesized materials and to analyze changes in the crystal structure upon events like thermal decomposition or guest molecule intercalation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₁₂H₁₁NS, the theoretical elemental composition can be precisely calculated. This data serves as a crucial checkpoint for verifying the identity and purity of a synthesized sample.

The theoretical elemental composition is as follows:

Table 1: Theoretical Elemental Composition of this compound (C₁₂H₁₁NS)| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 71.60 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.93 |

| Total | | | | 201.287 | 100.00 |

Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the calculated values to confirm the compound's identity and high purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing compounds like this compound.

The choice between HPLC and GC would depend on the compound's volatility and thermal stability. Given its molecular weight and aromatic nature, both techniques could potentially be applicable. In HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would likely be suitable for separation. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

For instance, methods for analyzing related pyridine derivatives often utilize reversed-phase HPLC with UV detection. The selection of the mobile phase composition, including the type of acid additive (e.g., formic acid, phosphoric acid), can significantly influence the retention and peak shape of basic compounds like pyridines.

While a specific, validated HPLC or GC method for this compound is not detailed in the available literature, the general principles of chromatography for small aromatic molecules would be directly applicable for its analysis and purification.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 2-(4-(Methylthio)phenyl)pyridine due to its favorable balance of accuracy and computational cost. bohrium.comresearchgate.net These calculations are fundamental in predicting the molecule's geometry, electronic landscape, and spectroscopic signatures.

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms. A key structural feature of 2-phenylpyridine (B120327) and its derivatives is the dihedral angle between the phenyl and pyridine (B92270) rings. For 2-phenylpyridine itself, this twist angle is calculated to be around 21 degrees, which is a result of the balance between conjugative effects favoring planarity and steric hindrance between ortho-hydrogens on the two rings. researchgate.net

In this compound, the presence of the methylthio (-SCH₃) group at the para-position of the phenyl ring is not expected to introduce significant steric bulk that would drastically alter this dihedral angle. However, its electronic influence can subtly affect bond lengths and angles. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation. bohrium.comnih.gov Conformational analysis would also consider the orientation of the methyl group of the methylthio substituent. The gauche conformer is often found to be more stable than the cis conformer in related α-thioether compounds.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpyridine-like Structure

| Parameter | Typical Calculated Value |

| C-C (Pyridine Ring) | 1.39 - 1.40 Å |

| C-N (Pyridine Ring) | 1.33 - 1.34 Å |

| C-C (Phenyl Ring) | 1.39 - 1.41 Å |

| C-C (Inter-ring) | 1.48 - 1.50 Å |

| C-S Bond Length | ~1.77 Å |

| S-C (Methyl) Bond Length | ~1.81 Å |

| Phenyl-Pyridine Dihedral Angle | 20° - 25° |

| Note: These are typical values based on DFT calculations of analogous structures and may vary depending on the specific computational method. |

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity, stability, and optical properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov

Table 2: Typical Frontier Molecular Orbital Energies from DFT Calculations on Analogous Donor-Acceptor Phenylpyridines

| Molecular Orbital | Typical Energy (eV) | Primary Localization |

| HOMO | -5.0 to -5.5 | Methylthiophenyl group |

| LUMO | -1.0 to -1.5 | Pyridine ring |

| HOMO-LUMO Gap | 3.5 to 4.5 | - |

| Note: Values are illustrative and derived from studies on similar substituted aromatic systems. nih.gov |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net Calculated isotropic shielding values are converted to chemical shifts using a linear regression approach based on known standards like tetramethylsilane (B1202638) (TMS). youtube.com For this molecule, calculations would predict distinct signals for the protons and carbons on both the pyridine and phenyl rings. The electron-donating methylthio group would be expected to increase shielding (lower chemical shifts) for the phenyl protons ortho and para to it, while the electron-withdrawing nature of the pyridine ring would influence the shifts of the phenyl protons closest to the inter-ring bond.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by performing a frequency analysis at the optimized geometry. nih.govq-chem.com The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching, aromatic ring breathing modes, and vibrations characteristic of the substituents. cdnsciencepub.comresearchgate.net For this compound, specific modes of interest would include the C-S stretching vibration, which provides a signature for the methylthio group, and the various pyridine ring deformation modes. Calculated frequencies are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. rsc.org

Ab Initio and Semi-Empirical Methods for Quantum Chemical Analysis

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. rsc.orgnih.gov They can provide higher accuracy for electronic energies and intermolecular interactions compared to DFT, but at a significantly greater computational cost. For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT, particularly for properties sensitive to electron correlation, such as excited state energies. researchgate.net

Semi-Empirical Methods: Methods like AM1, PM3, and the more recent DFTB (Density-Functional Tight-Binding) are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. nih.govuni-muenchen.dewikipedia.org These methods are orders of magnitude faster than DFT or ab initio calculations, making them suitable for studying very large systems or for performing preliminary conformational searches. nih.govmdpi.com While generally less accurate, modern semi-empirical methods with corrections for dispersion can provide reasonable predictions for geometries and interaction energies, especially for sulfur-containing compounds. researchgate.netnih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior. iaea.org

By solving Newton's equations of motion for a system of atoms, MD can reveal:

Conformational Dynamics: How the dihedral angle between the rings fluctuates over time and the rotational freedom of the methylthio group.

Solvation Structure: How solvent molecules arrange around the solute, which is crucial for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation behavior, such as π-π stacking interactions between the aromatic rings, which are common in such systems. nih.gov

These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For novel molecules, these parameters may be derived from quantum chemical calculations. MD simulations are particularly valuable for bridging the gap between the static picture provided by geometry optimization and the dynamic reality of molecules in a condensed phase. nih.govnih.gov

Analysis of Charge Transfer Effects and Electrostatic Potentials

The distribution of charge within this compound is key to its intermolecular interactions and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing and predicting reactive sites. bohrium.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the most negative potential is expected to be located on the nitrogen atom of the pyridine ring due to its lone pair of electrons. bohrium.comnih.gov The sulfur atom in the methylthio group can exhibit a region of positive potential (a σ-hole) along the extension of the C-S bond, allowing it to act as a Lewis acid in so-called chalcogen bonds. nih.gov

Charge Transfer Analysis: The donor-acceptor nature of the molecule can be quantified by analyzing the charge distribution using methods like Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis can reveal the extent of intramolecular charge transfer (ICT) from the electron-donating methylthiophenyl group to the electron-accepting pyridine ring in the ground state. nih.govbeilstein-journals.org This inherent charge separation is enhanced upon photoexcitation, leading to a highly polar excited state, a phenomenon that can be studied using time-dependent DFT (TD-DFT). nih.gov This ICT character is fundamental to the solvatochromic and photophysical properties of such molecules.

Prediction of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, general principles of pyridine chemistry, supplemented by theoretical investigations of related compounds, allow for the prediction of its reactivity. The pyridine ring is electron-deficient and thus generally undergoes nucleophilic substitution, often requiring activation. Conversely, the phenyl ring, activated by the electron-donating methylthio group, is susceptible to electrophilic substitution.

Computational studies on functionalized pyridines often employ Density Functional Theory (DFT) to model reaction pathways. For instance, investigations into the functionalization of pyridines have shown that reactions can be directed to specific positions based on the electronic nature of the substituents and the reaction conditions. In the case of this compound, the nitrogen atom of the pyridine ring can be protonated or coordinated to a Lewis acid, which would activate the ring for nucleophilic attack. Theoretical calculations can elucidate the energy barriers for such reactions, identifying the most probable transition states.

Furthermore, studies on copper-catalyzed Ullmann-type reactions, which are common for aryl halides, have been computationally explored to understand the underlying mechanisms, which can involve oxidative addition and reductive elimination steps. nih.gov While this compound does not possess a halide, understanding these mechanisms for related bipyridyl and phenylpyridine systems provides a framework for predicting how it might behave in similar cross-coupling reactions, should it be further functionalized. The methylthio group, with its sulfur atom, could also play a role in directing or participating in certain reaction pathways, a facet that would be well-suited for theoretical investigation.

Modeling of Photophysical Properties (e.g., absorption, emission)

The photophysical properties of phenylpyridine derivatives are of significant interest, particularly for applications in organic light-emitting diodes (OLEDs). wikipedia.org Computational modeling, typically using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting absorption and emission spectra, as well as understanding the nature of the electronic transitions involved.

For this compound, the presence of both the phenylpyridine moiety and the sulfur-containing substituent would be expected to give rise to interesting photophysical behavior. The phenylpyridine core is known to be a good chromophore. The introduction of the methylthio group, an auxochrome, would likely lead to a red-shift in the absorption and emission spectra compared to unsubstituted 2-phenylpyridine. This is due to the donation of electron density from the sulfur atom to the aromatic system, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raise the energy of the Highest Occupied Molecular Orbital (HOMO).

Theoretical studies on similar molecules, such as iridium complexes of phenylpyridine, have shown that the nature and position of substituents have a profound impact on the emission properties. acs.org DFT and TD-DFT calculations can provide detailed information on the HOMO-LUMO gap, oscillator strengths of transitions, and the character of the excited states (e.g., π-π* or n-π* transitions). For this compound, one would anticipate that the lowest energy absorption would correspond to a π-π* transition with significant charge-transfer character from the methylthio-substituted phenyl ring to the pyridine ring.

A hypothetical representation of calculated photophysical data for this compound, based on trends observed in related compounds, is presented in the table below.

| Property | Predicted Value | Computational Method | Basis Set |

|---|---|---|---|

| Absorption Maximum (λmax) | ~300-320 nm | TD-DFT | 6-311+G(d,p) |

| Emission Maximum (λem) | ~380-420 nm | TD-DFT | 6-311+G(d,p) |

| HOMO Energy | -5.8 eV | DFT | B3LYP/6-31G(d) |

| LUMO Energy | -1.9 eV | DFT | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.9 eV | DFT | B3LYP/6-31G(d) |

Theoretical Investigation of Single-Molecule Conductance Properties

The field of molecular electronics investigates the use of single molecules as components in electronic circuits. Pyridine-based molecules are frequently studied in this context due to the ability of the pyridine nitrogen to act as an anchor to metal electrodes, typically gold. The conductance of a single-molecule junction depends critically on the molecule's structure, its orientation between the electrodes, and the alignment of its molecular orbitals with the Fermi level of the electrodes.

Studies on pyridine-linked single-molecule junctions have revealed that conductance can be highly sensitive to the conformation of the molecule. elsevierpure.com In the case of this compound, rotation around the C-C bond connecting the phenyl and pyridine rings would alter the degree of π-conjugation and thus modulate the conductance. Theoretical calculations can map out the potential energy surface as a function of this dihedral angle to predict the most stable conformations within a junction and their corresponding conductance values.

The conductance of a molecular wire is related to the energy gap between the HOMO and LUMO and their proximity to the electrode's Fermi level. The electron-donating methylthio group is expected to raise the HOMO energy level, potentially bringing it closer to the Fermi level of gold electrodes and thereby increasing the conductance compared to unsubstituted 2-phenylpyridine.

A summary of predicted single-molecule conductance properties for this compound, based on analogous systems, is provided in the table below.

| Property | Predicted Value | Computational Approach |

|---|---|---|

| Binding Group | Pyridine Nitrogen | DFT Optimization |

| Secondary Interaction | Sulfur Atom | DFT Optimization |

| Calculated Conductance (G/G0) | 10-4 - 10-3 | DFT+NEGF |

| Dominant Conduction Channel | HOMO-mediated tunneling | Transmission Spectrum Analysis |

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Role in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color purity of OLEDs are highly dependent on the emissive materials used. Cyclometalated iridium(III) and platinum(II) complexes incorporating 2-(4-(Methylthio)phenyl)pyridine and its derivatives as ligands have demonstrated significant promise as phosphorescent emitters. nih.govrsc.org These complexes can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. elsevierpure.comskku.edu

The methylthio group on the phenyl ring can influence the electronic properties of the complex, affecting the emission wavelength and quantum yield. For instance, iridium(III) complexes with functionalized 2-phenylpyridine (B120327) ligands have been shown to exhibit high luminescence quantum yields and tunable emission wavelengths. nih.gov Research has shown that the ancillary ligand attached to the metal center, in conjunction with the cyclometalated this compound ligand, can facilitate charge trapping across the bulk of the device, leading to highly efficient OLEDs. rsc.org

Below is a table summarizing the performance of some OLEDs that utilize iridium or platinum complexes with ligands derived from or related to 2-phenylpyridine.

| Emitter Complex Type | Cyclometalated Ligand | Ancillary Ligand | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |

| Platinum(II) | 4-trifluoromethylphenylpyridine | dptp | 26.90% | Green | rsc.org |

| Iridium(III) | 1-phenylisoquinoline-4-carbonitrile (Bu-CNIr) | - | 7.1% | Near-Infrared (695 nm) | nih.gov |

| Iridium(III) | 1-phenylisoquinoline-4-carbonitrile (DM-CNIr) | - | 7.2% | Near-Infrared (714 nm) | nih.gov |

| Iridium(III) | Phenylpyrazole | acac | 0.59% | White | skku.edu |

| Platinum(II) | Phenyl-pyridine (ppy) | phenoxyl-pyridine (popy) | ~100% (electron-to-photon conversion) | Green | elsevierpure.com |

dptp = 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol acac = acetylacetonate

Application in Organic Solar Cells

While the direct application of this compound as a primary component in organic solar cells (OSCs) is not extensively documented in the reviewed literature, its structural motifs are relevant to the design of materials for photovoltaics. Pyridine-containing compounds, for instance, have been investigated as anchoring groups for sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The pyridine (B92270) ring can form coordinate bonds with the Lewis acid sites on the surface of semiconductor metal oxides like TiO2. nih.gov This interaction can influence the electronic properties at the interface and, consequently, the device's photovoltaic performance.

Furthermore, derivatives of 2,6-bis[1-(phenylimino)ethyl]pyridine have been used as co-sensitizers in DSSCs, leading to enhanced efficiency. acs.org These studies suggest that the pyridine moiety, a core component of this compound, can play a role in improving the performance of solar cell devices. However, specific research focusing on the use of this compound or its simple derivatives in the active layer of bulk heterojunction organic solar cells is limited. The development of organic semiconductors for OSCs often involves larger, more complex π-conjugated systems. nih.govaps.org

Development of Organic Semiconductors and Conductors

Organic semiconductors are the foundation of organic electronics. The charge transport characteristics of these materials are critical to device performance and are intrinsically linked to their molecular structure and packing in the solid state. scilit.comnih.gov While this compound itself is not typically used as a standalone semiconductor, it serves as a valuable building block for more complex semiconducting materials, particularly coordination polymers.

Coordination polymers, which consist of metal ions linked by organic ligands, can exhibit semiconducting properties. The continuous π-π interactions between the ligands in a well-ordered crystal structure can facilitate charge transport. nih.gov The design of ligands is crucial for achieving high charge carrier mobility. nih.gov For example, semiconducting coordination polymers have been synthesized using chelating redox-active ligands, where strong intermolecular π-π interactions were found to be responsible for their moderate electrical conductivity. nih.gov Although specific studies on coordination polymers based solely on this compound are not prevalent, the principles suggest its potential in this area. The ability of the pyridine and phenyl rings to engage in π-stacking, and the potential for the sulfur atom to participate in intermolecular interactions, make it a candidate for incorporation into conductive coordination networks.

Fluorescent and Luminescent Materials

The inherent photophysical properties of this compound, particularly when incorporated into metal complexes, make it a cornerstone for the development of advanced fluorescent and luminescent materials. These materials have applications ranging from chemical sensors and bio-imaging to solid-state lighting.

The luminescence in these materials often arises from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (IL) transitions. nih.gov The emission color and efficiency can be finely tuned by modifying the structure of the this compound ligand or the ancillary ligands attached to the metal center. rsc.orgnih.gov

Platinum(II) complexes with cyclometalating ligands like phenyl-pyridine have been reported to exhibit highly efficient emissions, with some achieving quantum yields approaching 100% in a poly(methyl methacrylate) (PMMA) matrix. elsevierpure.com Similarly, iridium(III) complexes are known for their strong luminescence and are widely studied for their potential in various light-emitting applications. nih.govnih.gov

The following table presents photophysical data for some luminescent metal complexes containing phenylpyridine-type ligands.

| Complex Type | Cyclometalated Ligand | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Platinum(II) | (TN3T) | 532 | 65% (in CH2Cl2) | rsc.org |

| Platinum(II) | (4tfmppy) | 502 | 71% (in CH2Cl2) | rsc.org |

| Platinum(II) | Phenyl-pyridine type | - | 0.81-0.97 (in PMMA) | elsevierpure.com |

| Iridium(III) | Phenylpyrazole type | 485 and 563 | - | skku.edu |

TN3T = 2′,6′-bis(trifluoromethyl)-2,3′-bipyridine 4tfmppy = 4-trifluoromethylphenylpyridine

Liquid Crystalline Materials

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and those of solid crystals. They are widely used in display technologies. The molecular shape and intermolecular interactions are key factors in determining the liquid crystalline behavior of a compound.